

# "comparative transcriptomics of cells treated with Anticancer agent 25 and vehicle control"

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## Comparative Transcriptomic Analysis of Anticancer Agent 25

This guide provides a comparative transcriptomic overview of cells treated with the novel **Anticancer Agent 25** versus a vehicle control. The data presented herein is generated from a standardized set of in-vitro experiments designed to elucidate the molecular mechanisms of action of **Anticancer Agent 25**. This document is intended for researchers, scientists, and drug development professionals.

### **Experimental Overview**

A human cancer cell line was cultured and treated with either **Anticancer Agent 25** at its IC50 concentration or a vehicle control for 24 hours. Following treatment, total RNA was extracted from the cells and subjected to RNA sequencing (RNA-seq) to profile the transcriptomic landscape. The primary objective of this analysis is to identify differentially expressed genes (DEGs) and the biological pathways perturbed by **Anticancer Agent 25**.[1][2] A rigorous experimental design was employed to ensure the generation of reliable and reproducible data.

### **Experimental Protocols**

- 1. Cell Culture and Treatment:
- Cell Line: Human colorectal cancer cell line HCT116.



- Culture Conditions: Cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Treatment: Cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the medium was replaced with fresh medium containing either Anticancer Agent 25 (at a pre-determined IC50 value) or a corresponding concentration of the vehicle (0.1% DMSO). Three biological replicates were prepared for each condition.[3]
- Incubation: Cells were incubated for 24 hours post-treatment.
- 2. RNA Extraction and Quality Control:
- Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
- RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.
- 3. RNA Sequencing (RNA-seg):
- Library Preparation: RNA-seq libraries were prepared from 1 μg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
- Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform, generating 2x150 bp paired-end reads.
- 4. Data Analysis:
- Quality Control: Raw sequencing reads were assessed for quality using FastQC.
- Read Alignment: Reads were aligned to the human reference genome (GRCh38) using the STAR aligner.[4]
- Gene Expression Quantification: The number of reads mapping to each gene was quantified using featureCounts.[5]



- Differential Gene Expression Analysis: Differential expression analysis between the
   Anticancer Agent 25-treated and vehicle control groups was performed using the DESeq2
   R package. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.</p>
- Pathway Enrichment Analysis: To understand the biological implications of the observed gene expression changes, Gene Set Enrichment Analysis (GSEA) was performed. This method identifies biological pathways that are significantly enriched in the list of differentially expressed genes.

### **Data Presentation**

The following tables summarize the key quantitative data from the comparative transcriptomic analysis.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in HCT116 Cells Treated with Anticancer Agent 25



Gene Symbol	Log2 Fold Change	p-value	Adjusted p-value (FDR)
Upregulated Genes			
CDKN1A	3.5	1.2e-15	2.5e-14
GDF15	3.1	4.5e-13	8.1e-12
PHLDA3	2.8	9.8e-12	1.5e-10
BTG2	2.5	3.2e-10	4.1e-9
SESN2	2.2	7.1e-9	8.2e-8
Downregulated Genes			_
CCND1	-2.1	5.4e-9	6.3e-8
MYC	-1.9	1.8e-8	2.0e-7
E2F1	-1.7	6.2e-8	6.9e-7
BIRC5	-1.5	2.5e-7	2.7e-6
CDK1	-1.3	8.9e-7	9.5e-6

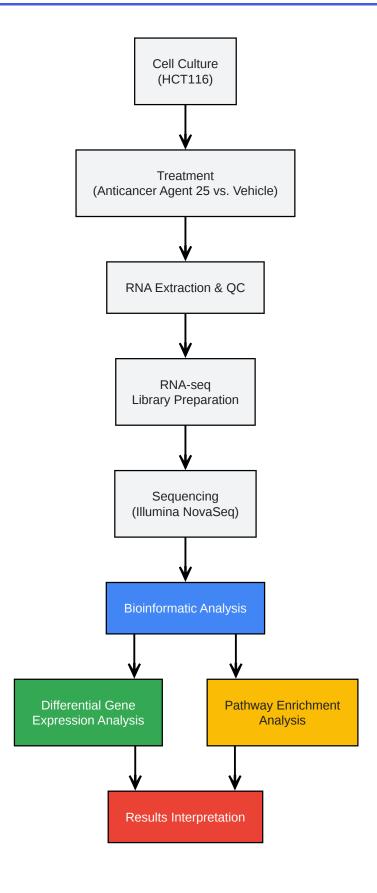
Table 2: Top 5 Enriched Signaling Pathways from GSEA



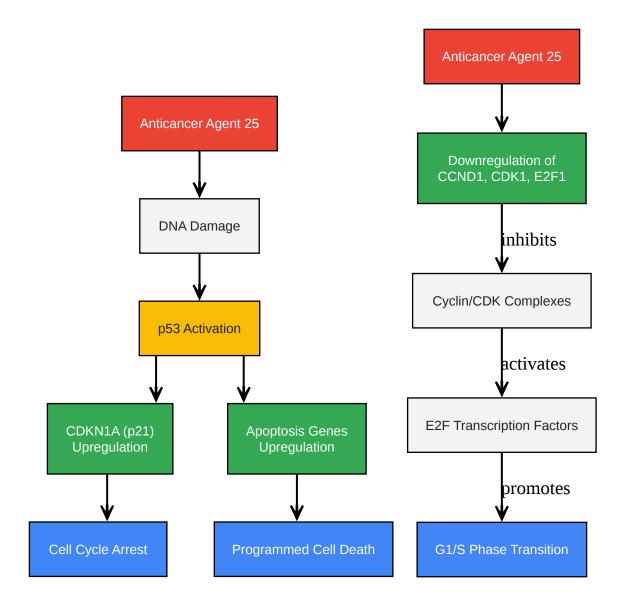
Pathway Name	Enrichment Score (ES)	Normalized Enrichment Score (NES)	FDR q-value
Pathways Enriched in Anticancer Agent 25 Treatment			
p53 Signaling Pathway	0.78	2.15	<0.001
Apoptosis	0.65	1.98	0.002
Cell Cycle	-0.82	-2.21	<0.001
DNA Replication	-0.71	-2.05	0.001
MYC Targets	-0.68	-1.92	0.004

## Visualizations Experimental and Analytical Workflow









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